molecular formula C8H15NO B11756753 7-Oxa-2-azaspiro[3.6]decane

7-Oxa-2-azaspiro[3.6]decane

Cat. No.: B11756753
M. Wt: 141.21 g/mol
InChI Key: MWACBUDPWKCEJL-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.6]decane is a heterocyclic compound characterized by a spiro linkage between a nitrogen-containing azaspiro ring and an oxygen-containing oxa ring. This unique structure imparts distinct chemical and physical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[3.6]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[3.6]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Oxa-2-azaspiro[3

Scientific Research Applications

7-Oxa-2-azaspiro[3.6]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 1-Oxa-7-azaspiro[5.5]undecane

Uniqueness

7-Oxa-2-azaspiro[3.6]decane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms in the spiro linkage. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its smaller ring size compared to 8-Oxa-2-azaspiro[4.5]decane, for example, may result in different steric and electronic properties, influencing its interaction with molecular targets .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

8-oxa-2-azaspiro[3.6]decane

InChI

InChI=1S/C8H15NO/c1-2-8(6-9-7-8)3-5-10-4-1/h9H,1-7H2

InChI Key

MWACBUDPWKCEJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC1)CNC2

Origin of Product

United States

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